8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone is a complex organic compound with the molecular formula C₁₁H₄O₆ and a molecular weight of 232.146 g/mol . This compound is characterized by its unique furobenzofuran structure, which includes multiple oxygen atoms and a methyl group. It is known for its high boiling point of 430.8°C at 760 mmHg and a density of 1.759 g/cm³ .
Vorbereitungsmethoden
The synthesis of 8-methylfuro3,4-fbenzofuran-1,3,5,7-tetrone typically involves the reaction of methyl-benzene derivatives with specific reagents under controlled conditions . The synthetic route often includes steps such as cyclization and oxidation to form the furobenzofuran ring structure. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of 8-methylfuro3,4-fbenzofuran-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
8-Methylfuro3,4-fbenzofuran-1,3,5,7-tetrone can be compared with other similar compounds, such as:
3-Methyl-benzene-1,2,4,5-tetracarboxylic acid-1,2,4,5-dianhydride: Similar in structure but differs in functional groups.
Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: Another related compound with a different degree of hydrogenation. The uniqueness of 8-methylfurobenzofuran-1,3,5,7-tetrone lies in its specific furobenzofuran structure and the presence of a methyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
88482-23-9 |
---|---|
Molekularformel |
C11H4O6 |
Molekulargewicht |
232.14 g/mol |
IUPAC-Name |
8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C11H4O6/c1-3-6-4(8(12)16-10(6)14)2-5-7(3)11(15)17-9(5)13/h2H,1H3 |
InChI-Schlüssel |
VNJSMTXECMSPRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.